molecular formula C7H13NO2 B8236432 (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid

Cat. No.: B8236432
M. Wt: 143.18 g/mol
InChI Key: NDDVWSDMFBDMGI-RITPCOANSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is a chiral compound belonging to the pyrrolidine family. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their biological activity and structural versatility. The specific stereochemistry of this compound makes it an interesting subject for research in asymmetric synthesis and chiral catalysis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as a pyrrolidine derivative, using chiral catalysts. Another method includes the cyclization of nitrogen-containing unsaturated compounds with external nucleophilic reagents .

Industrial Production Methods: Industrial production of this compound typically involves large-scale asymmetric synthesis using chiral catalysts. The process is optimized for high yield and enantioselectivity, ensuring the production of the desired stereoisomer .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylates or ketones, while reduction can produce alcohols .

Scientific Research Applications

(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to bind selectively to these targets, influencing their activity and leading to various biological effects. The pathways involved may include enzyme inhibition or activation, receptor modulation, and signal transduction .

Comparison with Similar Compounds

  • Pyrrolidine-2-carboxylic acid
  • 4-methylpyrrolidine-3-carboxylic acid
  • 3-ethylpyrrolidine-2-carboxylic acid

Comparison: (3R,4S)-4-ethylpyrrolidine-3-carboxylic acid is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Compared to other similar compounds, it may exhibit different reactivity, selectivity, and potency in various applications. The presence of the ethyl group at the 4-position and the specific (3R,4S) configuration contribute to its unique characteristics .

Properties

IUPAC Name

(3R,4S)-4-ethylpyrrolidine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-2-5-3-8-4-6(5)7(9)10/h5-6,8H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDDVWSDMFBDMGI-RITPCOANSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1CNCC1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1CNC[C@@H]1C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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